molecular formula C18H15Cl4N3O4 B588259 3,4-Dichloro Miconazole Nitrate CAS No. 27220-35-5

3,4-Dichloro Miconazole Nitrate

Cat. No.: B588259
CAS No.: 27220-35-5
M. Wt: 479.135
InChI Key: MMRLQMTZCNGZQB-UHFFFAOYSA-N
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Description

3,4-Dichloro Miconazole Nitrate is a synthetic imidazole derivative known for its broad-spectrum antifungal properties. It is commonly used to treat various fungal infections, including those affecting the skin and mucous membranes. The compound works by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting cell membrane integrity and function .

Biochemical Analysis

Biochemical Properties

3,4-Dichloro Miconazole Nitrate interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary for ergosterol biosynthesis . The inhibition of ergosterol results in increased cellular permeability causing leakage of cellular contents . It may also inhibit endogenous respiration, interact with phospholipids in the cell membrane, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and interfere with triglyceride and phospholipid biosynthesis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is widely used to treat mucosal yeast infections, including both oral and vaginal infections . The inhibition of ergosterol biosynthesis by this compound leads to altered cell membrane composition and permeability, which in turn leads to cation, phosphate, and low molecular weight compound leakage .

Molecular Mechanism

The primary mechanism of action of this compound is through the inhibition of the CYP450 14α-lanosterol demethylase enzyme . This results in altered ergosterol production and impaired cell membrane composition and permeability, which in turn leads to cation, phosphate, and low molecular weight compound leakage .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, one study demonstrated the greatest antifungal activity of this compound-loaded transethosomal gel against Candida albicans in an in vivo rat model .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, one suppository (miconazole nitrate, 200 mg) is inserted intravaginally once daily at bedtime for three consecutive days . The dosage can be adjusted based on the severity of the infection and the patient’s response to treatment .

Metabolic Pathways

This compound is involved in the metabolic pathway of ergosterol biosynthesis . It inhibits the enzyme 14-α demethylase, which is necessary for the synthesis of ergosterol, a critical component of fungal cell membranes .

Transport and Distribution

Given its lipophilic nature and its ability to interact with phospholipids in the cell membrane , it can be hypothesized that it may be distributed within cells and tissues through passive diffusion or facilitated transport.

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cell membrane where it interacts with ergosterol, a critical component of fungal cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro Miconazole Nitrate involves several steps. One common method starts with 2,4-dichloro-2’-chlorinated phenethyl alcohol, imidazole, and 2,4-dichlorobenzyl as raw materials. The reaction is conducted in an ionic liquid medium at temperatures ranging from 10°C to 100°C. After the reaction, the mixture is cooled to room temperature, and the pH is adjusted to 1-3 using a nitrate aqueous solution. The product is then isolated through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as solvent extraction, purification, and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro Miconazole Nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, which can have different antifungal properties and applications .

Scientific Research Applications

3,4-Dichloro Miconazole Nitrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of new antifungal agents.

    Biology: The compound is studied for its effects on fungal cell membranes and its potential use in treating fungal infections.

    Medicine: It is used in the formulation of topical creams and gels for the treatment of skin infections.

    Industry: The compound is used in the development of antifungal coatings and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro Miconazole Nitrate is unique due to its specific chemical structure, which provides enhanced antifungal activity and stability. Its dual chlorination on the phenethyl group contributes to its potent antifungal properties and makes it a valuable compound in both medical and industrial applications .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(3,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-3-14(16(21)8-13)18(9-24-6-5-23-11-24)25-10-12-1-4-15(20)17(22)7-12;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRLQMTZCNGZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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